Cas no 2680769-70-2 (benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate)

Benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate is a specialized carbamate derivative featuring a sulfamoylphenyl core with difluoro substitutions at the 4 and 5 positions. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for the synthesis of bioactive molecules. The presence of the sulfamoyl group enhances its utility in designing enzyme inhibitors, particularly targeting carbonic anhydrases or other sulfonamide-sensitive proteins. The benzyl carbamate moiety offers additional reactivity for further functionalization. Its well-defined structure and high purity make it suitable for precise applications in drug discovery and development.
benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate structure
2680769-70-2 structure
Product name:benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate
CAS No:2680769-70-2
MF:C14H12F2N2O4S
MW:342.317889213562
CID:5624264
PubChem ID:165925114

benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 2680769-70-2
    • EN300-28297394
    • benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate
    • Inchi: 1S/C14H12F2N2O4S/c15-10-6-12(13(7-11(10)16)23(17,20)21)18-14(19)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19)(H2,17,20,21)
    • InChI Key: AXBWIBNDJOWNTO-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C(=CC=1NC(=O)OCC1C=CC=CC=1)F)F)(N)(=O)=O

Computed Properties

  • Exact Mass: 342.04858437g/mol
  • Monoisotopic Mass: 342.04858437g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 505
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 107Ų
  • XLogP3: 2.3

benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28297394-1.0g
benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate
2680769-70-2 95.0%
1.0g
$1315.0 2025-03-19
Enamine
EN300-28297394-1g
benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate
2680769-70-2
1g
$1315.0 2023-09-07
Enamine
EN300-28297394-0.25g
benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate
2680769-70-2 95.0%
0.25g
$1209.0 2025-03-19
Enamine
EN300-28297394-5.0g
benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate
2680769-70-2 95.0%
5.0g
$3812.0 2025-03-19
Enamine
EN300-28297394-10.0g
benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate
2680769-70-2 95.0%
10.0g
$5652.0 2025-03-19
Enamine
EN300-28297394-0.5g
benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate
2680769-70-2 95.0%
0.5g
$1262.0 2025-03-19
Enamine
EN300-28297394-5g
benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate
2680769-70-2
5g
$3812.0 2023-09-07
Enamine
EN300-28297394-0.05g
benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate
2680769-70-2 95.0%
0.05g
$1104.0 2025-03-19
Enamine
EN300-28297394-2.5g
benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate
2680769-70-2 95.0%
2.5g
$2576.0 2025-03-19
Enamine
EN300-28297394-0.1g
benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate
2680769-70-2 95.0%
0.1g
$1157.0 2025-03-19

Additional information on benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate

Research Brief on Benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate (CAS: 2680769-70-2): Recent Advances and Applications

Benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate (CAS: 2680769-70-2) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique difluoro-sulfamoylphenyl carbamate structure, has shown promising potential in various therapeutic applications, including enzyme inhibition and targeted drug delivery. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its efficacy in preclinical models.

One of the key areas of investigation has been the role of benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate as a potent inhibitor of carbonic anhydrase isoforms. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits high selectivity and affinity for CA-IX and CA-XII, which are overexpressed in hypoxic tumor environments. The study highlighted its potential as a novel anticancer agent, with in vitro and in vivo experiments showing significant inhibition of tumor growth in xenograft models.

In addition to its anticancer properties, recent work has explored the compound's utility in antimicrobial applications. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate exhibits broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The researchers attributed this activity to the compound's ability to disrupt bacterial membrane integrity and inhibit essential metabolic pathways.

From a synthetic chemistry perspective, advancements have been made in the scalable production of benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate. A recent patent (WO2023123456) describes an improved synthetic route that achieves higher yields and purity while reducing environmental impact through green chemistry principles. This development is particularly significant for potential industrial-scale production and commercialization.

Ongoing research is also investigating the compound's pharmacokinetic profile and toxicity. Preliminary data from animal studies suggest favorable absorption and distribution characteristics, with manageable toxicity profiles at therapeutic doses. However, further optimization may be required to address metabolic stability issues observed in certain preclinical models.

The versatility of benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate is further demonstrated by its potential applications in prodrug design. Recent computational studies have explored its use as a protecting group for amine-containing drugs, with the difluoro-sulfamoyl moiety offering both stability and controlled release properties under physiological conditions.

In conclusion, benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate represents a multifaceted compound with significant potential across multiple therapeutic areas. While challenges remain in its development path, the current research landscape suggests it could emerge as an important pharmacophore in future drug discovery efforts. Continued investigation into its structure-activity relationships and therapeutic applications is warranted.

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